![molecular formula C9H12N2O B14198892 2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine CAS No. 833454-78-7](/img/structure/B14198892.png)
2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine is a chemical compound that features a pyridine ring substituted with an oxaziridine moiety
Vorbereitungsmethoden
The synthesis of 2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine typically involves the reaction of pyridine derivatives with oxaziridine precursors under specific conditions. One common method includes the use of a pyridine derivative and an oxaziridine reagent in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The oxaziridine moiety can be oxidized to form corresponding oxaziridinium ions.
Reduction: Reduction reactions can convert the oxaziridine ring into amine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted pyridine derivatives.
Common reagents used in these reactions include oxidizing agents like peroxides, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Wirkmechanismus
The mechanism of action of 2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine involves its interaction with specific molecular targets. The oxaziridine moiety can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition or activation of these biological molecules, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
2-[(3R)-2-(Propan-2-yl)oxaziridin-3-yl]pyridine can be compared with other similar compounds such as:
3-(Pyridin-2-yl)propan-1-ol: This compound features a pyridine ring with a different substituent, leading to different chemical properties and applications.
2-Methoxypyridine-5-boronic acid pinacol ester: Another pyridine derivative with distinct functional groups, used in different chemical reactions and applications.
The uniqueness of this compound lies in its oxaziridine moiety, which imparts specific reactivity and potential for diverse applications in scientific research.
Eigenschaften
CAS-Nummer |
833454-78-7 |
|---|---|
Molekularformel |
C9H12N2O |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
(3R)-2-propan-2-yl-3-pyridin-2-yloxaziridine |
InChI |
InChI=1S/C9H12N2O/c1-7(2)11-9(12-11)8-5-3-4-6-10-8/h3-7,9H,1-2H3/t9-,11?/m1/s1 |
InChI-Schlüssel |
DBGZHFDWSJDIHF-BFHBGLAWSA-N |
Isomerische SMILES |
CC(C)N1[C@H](O1)C2=CC=CC=N2 |
Kanonische SMILES |
CC(C)N1C(O1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Furan-2-yl)ethenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole](/img/structure/B14198811.png)
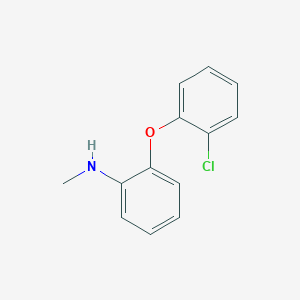
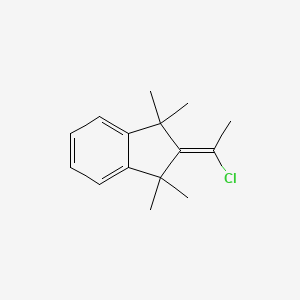
![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
![3,3'-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]bis(5-nitro-1H-indole)](/img/structure/B14198853.png)


![N-[2-Anilino-5-(trifluoromethyl)phenyl]-4-iodobenzamide](/img/structure/B14198875.png)
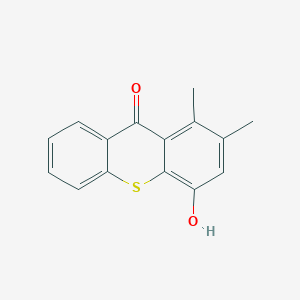
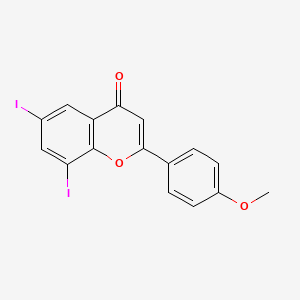
![4-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198910.png)
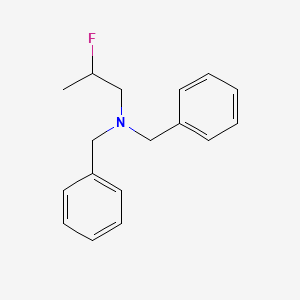
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclohexylurea](/img/structure/B14198912.png)
